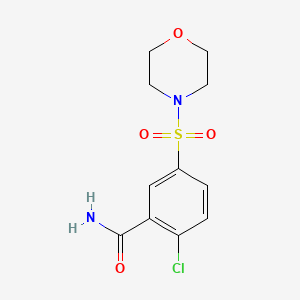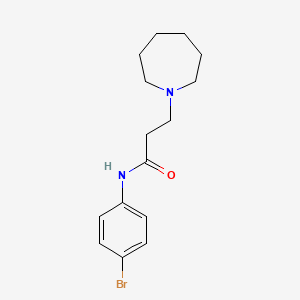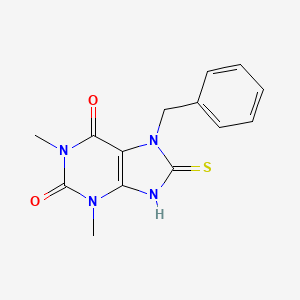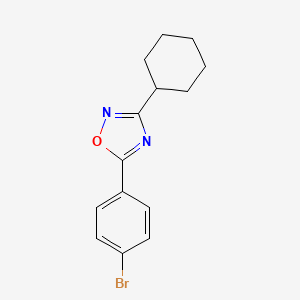![molecular formula C20H18N4O2 B5637323 4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5637323.png)
4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[1,5-a]quinoxaline compounds typically involves multistep reactions starting from key intermediates like azido and isocyanoarenes, which are then transformed through cycloaddition reactions, cyclization, and subsequent modifications to introduce various substituents. These methods showcase the versatility and complexity of synthesizing this class of compounds (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]quinoxaline derivatives often includes various functional groups attached to the core structure, which significantly influences their binding affinity and selectivity towards biological targets. X-ray crystallography and computational methods like density functional theory (DFT) are commonly used to determine and analyze the geometric parameters, molecular electrostatic potential, and frontier molecular orbitals of these compounds, providing insights into their reactivity and interaction mechanisms (Nogueira et al., 2017).
Chemical Reactions and Properties
1,2,4-Triazolo[4,3-a]quinoxaline derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and ring transformations. These reactions are crucial for introducing diverse functional groups that enhance the compounds' biological activity and selectivity. For example, reactions with orthoesters, acetic acid, or isothiocyanates lead to significant structural transformations, affecting their pharmacological properties (Kurasawa et al., 1992).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are influenced by the specific substituents and molecular structure of the 1,2,4-triazolo[4,3-a]quinoxaline derivatives. These properties are essential for determining the compounds' suitability for further development as therapeutic agents, affecting their formulation, stability, and bioavailability.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, binding affinity, and selectivity, are determined by the compounds' molecular structure and functional groups. For instance, the introduction of specific substituents can enhance the compounds' affinity for adenosine receptors, making them potent and selective antagonists. Molecular docking studies and pharmacological evaluations provide insights into these interactions and the potential therapeutic applications of these compounds (Catarzi et al., 2005).
Propiedades
IUPAC Name |
4-(2-methoxy-4-prop-2-enylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-4-7-14-10-11-17(18(12-14)25-3)26-20-19-23-22-13(2)24(19)16-9-6-5-8-15(16)21-20/h4-6,8-12H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURDKKXIUZWCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2OC4=C(C=C(C=C4)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5637255.png)

![(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5637266.png)
![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)

![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B5637286.png)
![N-[rel-(3R,4S)-1-(4,6-dimethyl-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B5637294.png)


![2-(3-methoxypropyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637316.png)

![7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5637338.png)